(E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide
CAS No.: 891078-71-0
Cat. No.: VC4375531
Molecular Formula: C15H14N4OS
Molecular Weight: 298.36
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 891078-71-0 |
|---|---|
| Molecular Formula | C15H14N4OS |
| Molecular Weight | 298.36 |
| IUPAC Name | (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide |
| Standard InChI | InChI=1S/C15H14N4OS/c1-19(2)13-5-3-11(4-6-13)9-12(10-16)14(20)18-15-17-7-8-21-15/h3-9H,1-2H3,(H,17,18,20)/b12-9+ |
| Standard InChI Key | IKRKKQCGCDAUNA-UHFFFAOYSA-N |
| SMILES | CN(C)C1=CC=C(C=C1)C=C(C#N)C(=O)NC2=NC=CS2 |
Introduction
(E)-2-Cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide is a synthetic organic compound of interest in medicinal chemistry due to its structural features and potential biological activity. This compound incorporates a conjugated system, cyano and amide functional groups, and a thiazole ring, which are commonly associated with pharmacological properties.
Synthesis
The synthesis of (E)-2-cyano-3-[4-(dimethylamino)phenyl]-N-(1,3-thiazol-2-yl)prop-2-enamide typically involves multi-step reactions:
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Formation of the Thiazole Ring: The thiazole core is synthesized via cyclization reactions involving thiourea derivatives.
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Coupling with Dimethylaminobenzaldehyde: The reaction between the thiazole intermediate and 4-(dimethylamino)benzaldehyde leads to the formation of the conjugated system.
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Introduction of Cyano Group: The cyano group is introduced through Knoevenagel condensation with malononitrile.
Biological Activities
This compound has been explored for its potential therapeutic applications based on the following properties:
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Anticancer Activity:
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Antimicrobial Potential:
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Anti-inflammatory Effects:
Analytical Characterization
The compound is characterized using advanced spectroscopic techniques:
Molecular Docking Studies
Molecular docking simulations have been conducted to predict the binding affinity of this compound to biological targets:
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